

# Methyl 4-chloro-1H-indole-3-carboxylate CAS number lookup

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## Compound of Interest

Compound Name: Methyl 4-chloro-1H-indole-3-carboxylate

Cat. No.: B1367535

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## An In-depth Technical Guide to Methyl 4-chloro-1H-indole-3-carboxylate

This guide provides a comprehensive technical overview of **Methyl 4-chloro-1H-indole-3-carboxylate**, a halogenated indole derivative of significant interest to researchers, medicinal chemists, and professionals in drug development. While this specific ester is not widely cataloged with a dedicated CAS number, this document outlines its logical synthesis, anticipated properties, and potential applications based on the established chemistry of its precursors and related analogs.

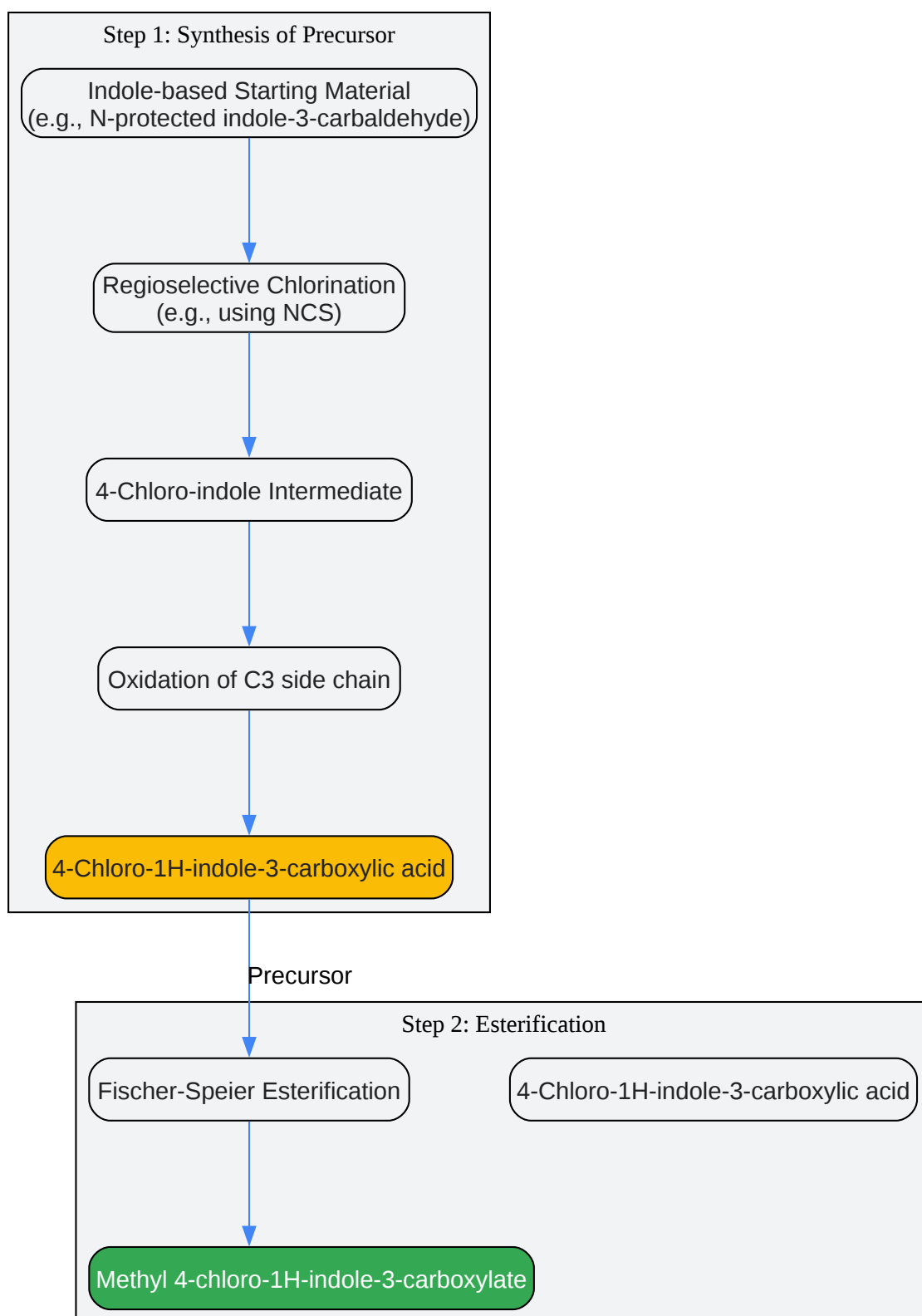
## Compound Identification and Overview

**Methyl 4-chloro-1H-indole-3-carboxylate** belongs to the indole class of heterocyclic aromatic compounds. The indole scaffold is a ubiquitous structural motif in bioactive compounds and has been pivotal in drug discovery.[1][2] Halogenation, particularly chlorination, of the indole ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, often enhancing its biological activity and metabolic stability.

The structure consists of an indole ring chlorinated at the C4 position with a methyl carboxylate group at the C3 position. The precise positioning of these functional groups is critical for the molecule's interaction with biological targets. While a specific CAS number for **Methyl 4-chloro-1H-indole-3-carboxylate** is not readily found in major chemical databases, its precursor, 4-Chloro-1H-indole-3-carboxylic acid, is recognized as a key intermediate in the synthesis of pharmaceuticals.[3]

## Proposed Synthesis Pathway

The synthesis of **Methyl 4-chloro-1H-indole-3-carboxylate** can be logically achieved through a two-step process: first, the synthesis of the key intermediate, 4-Chloro-1H-indole-3-carboxylic acid, followed by its esterification.



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Caption: Proposed two-step synthesis workflow for **Methyl 4-chloro-1H-indole-3-carboxylate**.

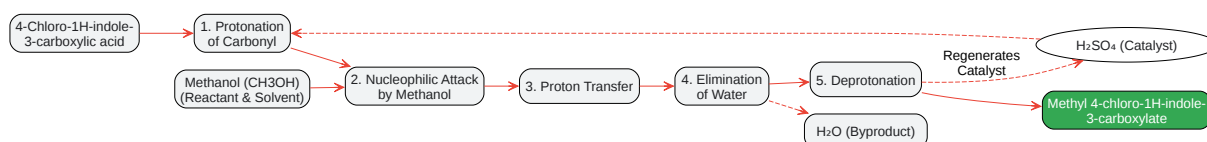
## Synthesis of 4-Chloro-1H-indole-3-carboxylic acid (Precursor)

The synthesis of the carboxylic acid precursor is a critical first step. Various methods exist for the regioselective chlorination of the indole nucleus. One documented approach involves the direct chlorination of N-protected indole-3-carbaldehydes at the C4 position using N-chlorosuccinimide (NCS), followed by oxidation of the aldehyde to a carboxylic acid.[4] Alternative routes starting from 2-chloro-6-nitrotoluene have also been described for the synthesis of the related 4-chloroindole-3-acetic acid.[5][6]

## Fischer-Speier Esterification: From Carboxylic Acid to Methyl Ester

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental and reliable transformation in organic synthesis. The Fischer-Speier esterification is a classic, acid-catalyzed method that is efficient and cost-effective, particularly for large-scale production.[7] The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid ( $\text{H}_2\text{SO}_4$ ).[8]

The equilibrium nature of the reaction necessitates using a large excess of the alcohol (methanol) or the removal of water as it forms to drive the reaction to completion, in accordance with Le Châtelier's principle.[9]



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Caption: Key steps in the Fischer-Speier esterification mechanism.

## Experimental Protocol: Fischer-Speier Esterification

This protocol describes a self-validating system for the synthesis of **Methyl 4-chloro-1H-indole-3-carboxylate** from its corresponding carboxylic acid.

Materials:

- 4-Chloro-1H-indole-3-carboxylic acid
- Anhydrous Methanol ( $\text{CH}_3\text{OH}$ )
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Ethyl Acetate ( $\text{EtOAc}$ )
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ ) or Magnesium Sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware, including a round-bottom flask and reflux condenser
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Chloro-1H-indole-3-carboxylic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).
  - **Causality:** Methanol serves as both the reactant and the solvent. Using it in large excess drives the reaction equilibrium towards the product side.<sup>[9]</sup>
- **Catalyst Addition:** Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq.) to the stirring suspension.

- Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[7]  
The addition is performed in an ice bath to safely dissipate the heat generated from the exothermic dilution of the acid.
- Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This may cause the crude ester to precipitate.
- Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture to neutralize the excess sulfuric acid until the effervescence ceases and the pH is neutral (~7).
  - Trustworthiness: This step is crucial to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during extraction.
- Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
- Washing: Combine the organic layers and wash sequentially with water and then brine.
  - Causality: The brine wash helps to remove residual water from the organic phase.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **Methyl 4-chloro-1H-indole-3-carboxylate**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or methanol/water) or by column chromatography on silica gel.

## Physicochemical and Safety Data

Due to the limited availability of experimental data for the title compound, the following table includes data for the closely related parent compound, Methyl 1H-indole-3-carboxylate, for reference.

Property	Data (Methyl 1H-indole-3-carboxylate)	Reference
CAS Number	942-24-5	[10]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>	[10]
Molecular Weight	175.18 g/mol	[10]
Appearance	Off-white crystalline powder	
Melting Point	149-152 °C	

Predicted Properties for **Methyl 4-chloro-1H-indole-3-carboxylate**:

- Molecular Formula: C<sub>10</sub>H<sub>8</sub>ClNO<sub>2</sub>
- Molecular Weight: 209.63 g/mol
- Appearance: Likely a white to off-white solid.
- Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Safety and Handling: No specific Safety Data Sheet (SDS) is available for **Methyl 4-chloro-1H-indole-3-carboxylate**. Based on data for related indole compounds, the following precautions are advised:

- Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Handle with care.
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

- Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

## Applications in Research and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.<sup>[1]</sup> Indole-3-carboxylic acid derivatives, in particular, are valuable intermediates and building blocks.

- Precursor for Neuroactive Compounds: The direct precursor, 4-Chloro-1H-indole-3-carboxylic acid, is utilized as a key intermediate in the synthesis of serotonin receptor modulators and other compounds targeting central nervous system disorders.<sup>[3]</sup> It is therefore highly probable that the methyl ester derivative serves as a crucial building block for creating more complex molecules in this therapeutic area.
- Scaffold for Inhibitor Design: Substituted indole carboxylic acids have been successfully used as fragments and core structures for designing potent and selective enzyme inhibitors. For example, tricyclic indole-2-carboxylic acids have been developed as potent inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.<sup>[11]</sup> The 4-chloro-3-carboxylate scaffold could be explored for similar applications, where the chlorine atom can occupy a specific hydrophobic pocket in a target protein, potentially enhancing binding affinity and selectivity.
- Plant Growth Regulation: The related compound, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a potent natural auxin found in certain plants.<sup>[5][6][12]</sup> Its esters have been shown to possess strong biological activities, including promoting root formation.<sup>[5][6]</sup> This suggests a potential, though less explored, application in agrochemical research.

## Conclusion

**Methyl 4-chloro-1H-indole-3-carboxylate** represents a valuable, yet underexplored, chemical entity for synthetic and medicinal chemistry. This guide provides a robust, scientifically-grounded framework for its synthesis via the well-established Fischer-Speier esterification of its carboxylic acid precursor. By leveraging the known biological importance of the 4-chloroindole scaffold, this compound stands as a promising building block for the development of novel therapeutics, particularly in the realm of neuroactive agents and enzyme inhibitors.



Researchers are encouraged to use the provided protocols and insights as a foundation for their work in synthesizing and exploring the potential of this and related indole derivatives.

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## References

- 1. news-medical.net [news-medical.net]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1H-indole-3-carboxylic acid [myskinrecipes.com]
- 4. CN112028813B - 4-position chloroindole compound and preparation method thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. Methyl indole-3-carboxylate | C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub> | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Chloroindole-3-acetic acid | C<sub>10</sub>H<sub>8</sub>ClNO<sub>2</sub> | CID 100413 - PubChem [pubchem.ncbi.nlm.nih.gov]
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